L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride
Description
L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride is a pyrazolone-derived compound featuring an L-leucine moiety linked to the 4-amino position of the pyrazolyl core. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Pyrazolone derivatives are widely studied for their anti-inflammatory, analgesic, and antipyretic properties .
Properties
CAS No. |
57533-05-8 |
|---|---|
Molecular Formula |
C17H25Cl2N3O3 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(2S)-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-methylpentanoic acid;dihydrochloride |
InChI |
InChI=1S/C17H23N3O3.2ClH/c1-11(2)10-14(17(22)23)18-15-12(3)19(4)20(16(15)21)13-8-6-5-7-9-13;;/h5-9,11,14,18H,10H2,1-4H3,(H,22,23);2*1H/t14-;;/m0../s1 |
InChI Key |
FMEUDANPRXYWAF-UTLKBRERSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N[C@@H](CC(C)C)C(=O)O.Cl.Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(CC(C)C)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions. The resulting pyrazole intermediate is then reacted with L-Leucine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques to ensure high quality.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the pyrazole ring.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride is , with a molecular weight of approximately 390.30 g/mol. Its structure features a leucine backbone modified by the addition of a pyrazole moiety, which contributes to its biological activity.
Biochemical Applications
- Metabolic Studies : Research indicates that compounds similar to L-Leucine can influence metabolic pathways. For instance, studies have shown that leucine can activate signaling pathways related to protein synthesis and energy metabolism in muscle tissues .
- Insulin Secretion Modulation : L-Leucine has been observed to play a role in insulin secretion from pancreatic islets. It acts as an allosteric activator of glutamate dehydrogenase, enhancing insulin release in response to glucose levels .
Pharmacological Applications
- Anti-Cancer Research : The pyrazole derivatives of L-Leucine have been investigated for their potential anti-cancer properties. These compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Metal Complex Formation : L-Leucine derivatives have been used to synthesize metal complexes that exhibit unique pharmacological properties. For example, studies demonstrated that certain metal complexes derived from L-Leucine show enhanced biological activity compared to their non-complexed counterparts .
Case Studies
Mechanism of Action
The mechanism of action of L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target. The pyrazole ring and the L-Leucine moiety play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Pyrazolone Structure
The target compound shares the 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl backbone with several derivatives, including:
- Dipyrone (Metamizole sodium): A nonsteroidal anti-inflammatory drug (NSAID) with a methylaminomethanesulfonate group at the 4-position .
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxybenzamide (Salicylamide antipyrine) : Features a salicylamide group, contributing to anti-inflammatory activity .
- 2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide : Includes a dichlorophenyl acetamide substituent, influencing its coordination chemistry .
Table 1: Structural and Functional Comparison
Solubility and Stability
Biological Activity
L-Leucine, an essential branched-chain amino acid, plays a crucial role in various biological processes. The compound under consideration, L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride, incorporates a pyrazole moiety which contributes to its pharmacological potential. This article reviews the biological activity of this compound based on recent studies and findings.
Overview of L-Leucine
L-Leucine is vital for protein synthesis and has been shown to stimulate muscle protein synthesis through the activation of the mTOR pathway. It is particularly important for athletes and individuals undergoing physical rehabilitation due to its role in muscle recovery and growth.
Key Biological Functions:
- Muscle Protein Synthesis : Stimulates mTORC1 signaling pathway.
- Energy Regulation : Influences glucose metabolism and insulin sensitivity.
- Neurotransmitter Regulation : Affects levels of neurotransmitters like serotonin.
Pharmacological Properties of Pyrazole Derivatives
The incorporation of the pyrazole ring in L-Leucine derivatives enhances its biological activity. Pyrazole derivatives are known for their diverse pharmacological properties including:
- Antioxidant Activity : Reduces oxidative stress by modulating antioxidant enzymes.
- Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Inhibits inflammatory pathways in various models.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduced oxidative stress markers | |
| Anticancer | Cytotoxicity against cancer cells | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines |
1. L-Leucine Supplementation in Aging Adults
A double-blind study evaluated the effects of L-Leucine-enriched essential amino acids (EAAs) on functional status in older adults. Participants receiving higher doses (40% L-Leucine) showed significant improvements in lean tissue mass (LTM) and functional performance (FP) compared to placebo .
2. Effects on Liver and Kidneys
Another study investigated the impact of an L-leucine-rich diet on liver and kidney function in rats subjected to doxorubicin toxicity. Results indicated that L-leucine reduced oxidative stress markers and improved organ function, suggesting protective effects against drug-induced damage .
3. Antimicrobial Activity
Research into pyrazole derivatives has shown promising antimicrobial activity. Compounds similar to the one being studied exhibited significant efficacy against various bacterial strains, indicating potential use as antimicrobial agents .
The biological activity of L-Leucine N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride can be attributed to several mechanisms:
mTOR Pathway Activation
L-Leucine activates mTORC1, which plays a critical role in regulating cell growth and metabolism.
Antioxidant Enzyme Modulation
The compound influences the activity of superoxide dismutase (SOD) and catalase (CAT), which are crucial for managing oxidative stress within cells .
Cell Signaling Pathways
Pyrazole derivatives can interact with various receptors and enzymes, modulating signaling pathways involved in inflammation and cell proliferation.
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare L-Leucine derivatives with pyrazol-4-yl substituents?
Answer:
A widely used method involves carbodiimide-mediated coupling. For example, 4-aminoantipyrine (a pyrazol-4-yl precursor) can react with carboxylic acid derivatives (e.g., 2,4-dichlorophenylacetic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in dichloromethane. Triethylamine is added to maintain basic conditions, and the reaction is stirred at 273 K for 3 hours. Post-synthesis, the product is purified via extraction, washing with NaHCO₃, and crystallization from methylene chloride . This method ensures high yield and purity, critical for subsequent structural characterization.
(Basic) How is the molecular structure of this compound confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths, angles, and R factors (e.g., R = 0.064, wR = 0.158 as reported in analogous structures). Hydrogen atoms are placed in calculated positions and refined using a riding model (N–H = 0.88 Å, C–H = 0.95–0.99 Å). Software like SHELXL refines the structure, while ORTEP-III generates graphical representations of thermal ellipsoids . Complementary techniques like NMR and IR spectroscopy validate functional groups and hydrogen-bonding motifs.
(Advanced) How can researchers resolve discrepancies in crystallographic refinement, such as high R factors or electron density mismatches?
Answer:
Discrepancies often arise from disordered solvent molecules or incorrect hydrogen placement. Using SHELXL’s constraints (e.g., "ISOR" for isotropic displacement parameters) and validating hydrogen positions via Fourier difference maps can improve refinement. For high-resolution data, anisotropic refinement of non-hydrogen atoms is critical. Cross-validation with tools like PLATON or checkCIF identifies symmetry violations or missed twinning . Systematic analysis of residual density peaks (>1 eÅ⁻³) may require re-examizing solvent masking or occupancy adjustments.
(Advanced) What methodologies are used to analyze hydrogen-bonding networks and their impact on crystal packing?
Answer:
Graph set analysis (Bernstein et al., 1995) classifies hydrogen-bonding patterns (e.g., R₂²(10) dimers in pyrazol-4-yl derivatives). For the title compound, N–H⋯O interactions form centrosymmetric dimers, while C–H⋯O and π–π stacking (3.8–4.0 Å) stabilize the lattice. Software like Mercury calculates dihedral angles (e.g., 80.70° between amide and dichlorophenyl groups) to quantify steric effects. Hydrogen-bond energetics can be modeled using DFT to correlate with thermal stability .
(Advanced) How can the coordination chemistry of this compound with transition metals be systematically explored?
Answer:
The pyrazol-4-yl group acts as a bidentate ligand via its amide and pyrazole N/O donors. Synthetic protocols involve refluxing the ligand with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water. Characterization includes elemental analysis, molar conductivity, and spectroscopic methods (IR: ν(C=O) shifts ~30 cm⁻¹ upon coordination; UV-Vis: d-d transitions). SC-XRD of metal complexes reveals octahedral or square-planar geometries, while thermal gravimetry (TGA) assesses stability up to 473–575 K .
(Advanced) How do steric effects influence molecular conformation and crystallographic packing?
Answer:
Steric repulsion between the amide group and aromatic rings results in significant dihedral angles (e.g., 64.82° between amide and pyrazole rings). This distortion reduces π-π overlap but enhances intermolecular hydrogen bonding. Conformational analysis via SC-XRD shows that methyl groups on the pyrazole ring introduce torsional strain, affecting packing efficiency. Comparative studies with bulkier substituents (e.g., 4-bromophenyl) reveal reduced crystallinity due to increased disorder .
(Advanced) What strategies guide the design of analogs for structure-activity relationship (SAR) studies?
Answer:
Crystallographic data (e.g., torsion angles, hydrogen-bond donor/acceptor sites) inform substituent placement. For example, introducing electron-withdrawing groups (Cl, NO₂) at the phenyl ring enhances ligand-metal binding affinity. Computational docking (AutoDock Vina) predicts interactions with biological targets (e.g., penicillin-binding proteins). Synthetic routes prioritize modular coupling (e.g., Suzuki-Miyaura for aryl variations) to generate diverse analogs for pharmacological screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
